1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane
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Overview
Description
1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane is a compound that belongs to the class of diazepanes linked with piperidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylic acid with butyryl chloride and varied aromatic aldehydes . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography and characterized by spectral methods like NMR and LCMS .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial scales.
Chemical Reactions Analysis
Types of Reactions
1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine or diazepane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane involves its interaction with specific molecular targets. For instance, it has been shown to bind to bacterial proteins, inhibiting their function and leading to antimicrobial effects . The compound may also interact with cellular pathways involved in cell proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-bromobenzoyl)piperidin-4-yl)-1,4-diazepane: Another diazepane linked with piperidine, known for its antimicrobial activity.
Piperidine derivatives: These compounds share the piperidine ring and exhibit a wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane is unique due to its specific structure, which combines the diazepane and piperidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H25N3 |
---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)-1,4-diazepane |
InChI |
InChI=1S/C12H25N3/c1-2-7-14(8-3-1)11-12-15-9-4-5-13-6-10-15/h13H,1-12H2 |
InChI Key |
OASJTYNWICLXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CCCNCC2 |
Origin of Product |
United States |
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